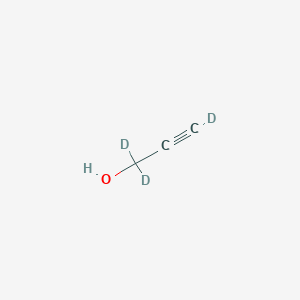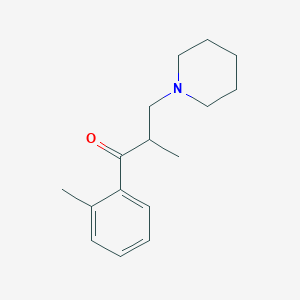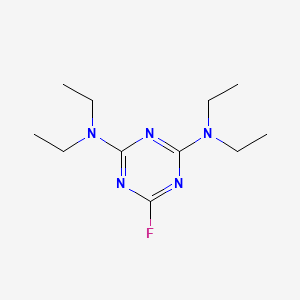
s-Triazine, 2,4-bis(diethylamino)-6-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- is a derivative of the s-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. The compound features a triazine ring substituted with diethylamino groups at the 2 and 4 positions and a fluorine atom at the 6 position. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with diethylamine and a fluorinating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective substitution at the desired positions.
-
Step 1: Formation of Intermediate
- Cyanuric chloride is reacted with diethylamine in the presence of a base such as triethylamine to form 2,4-bis(diethylamino)-6-chloro-s-triazine.
- Reaction conditions: Room temperature, inert atmosphere.
-
Step 2: Fluorination
- The intermediate 2,4-bis(diethylamino)-6-chloro-s-triazine is then treated with a fluorinating agent such as potassium fluoride or cesium fluoride to replace the chlorine atom with a fluorine atom.
- Reaction conditions: Elevated temperature, inert atmosphere.
Industrial Production Methods
Industrial production of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine-substituted position, where nucleophiles such as amines or thiols replace the fluorine atom.
Oxidation and Reduction: The diethylamino groups can participate in oxidation and reduction reactions, leading to the formation of corresponding N-oxides or reduced amines.
Hydrolysis: The triazine ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; conditions include room temperature to elevated temperatures, depending on the nucleophile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid; conditions include room temperature to mild heating.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride; conditions include room temperature to mild heating.
Hydrolysis: Acidic or basic aqueous solutions; conditions include room temperature to reflux.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Hydrolysis: Formation of amines and carboxylic acids.
Applications De Recherche Scientifique
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino groups and the fluorine atom contribute to the compound’s binding affinity and specificity. The triazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2,4-Bis(diethylamino)-6-chloro-s-triazine: An intermediate in the synthesis of the fluorinated compound.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2,4-Bis(ethylamino)-6-chloro-1,3,5-triazine: Used as a herbicide (simazine).
The uniqueness of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
1598-99-8 |
|---|---|
Formule moléculaire |
C11H20FN5 |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N-tetraethyl-6-fluoro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H20FN5/c1-5-16(6-2)10-13-9(12)14-11(15-10)17(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
WTMOZNHTKZENIH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)F)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


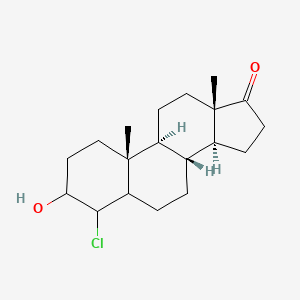
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)

![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)
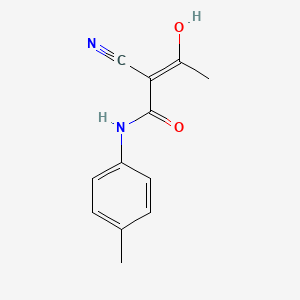
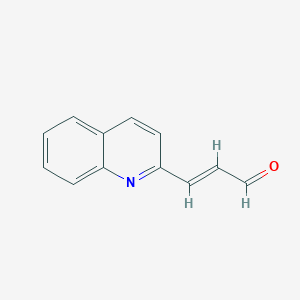
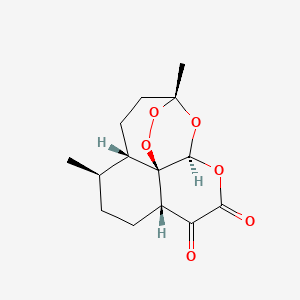
![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
